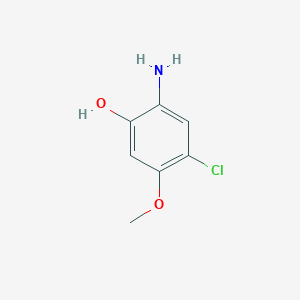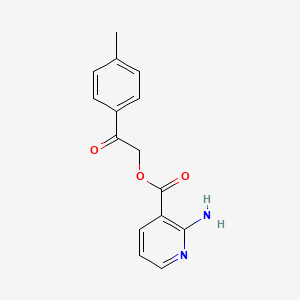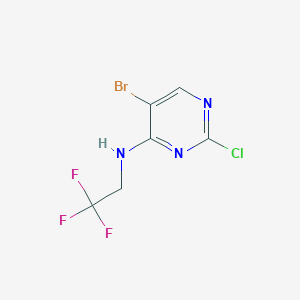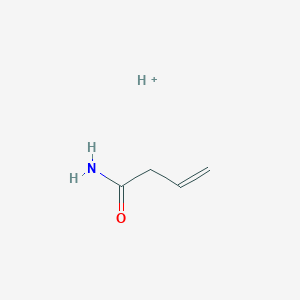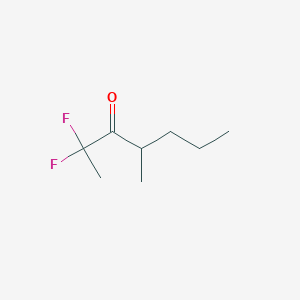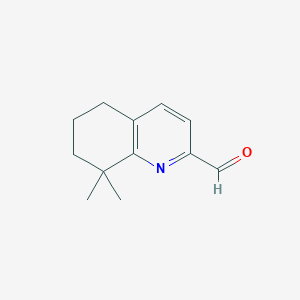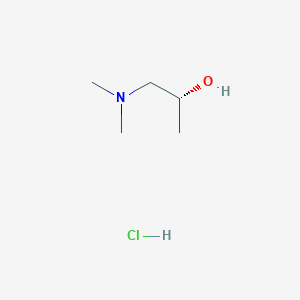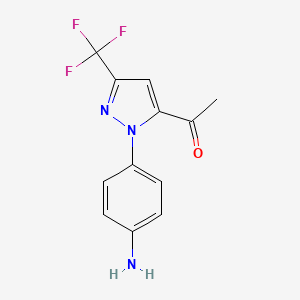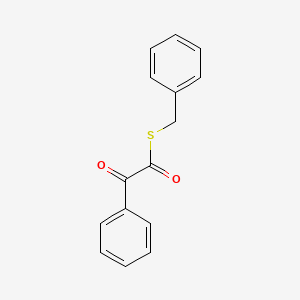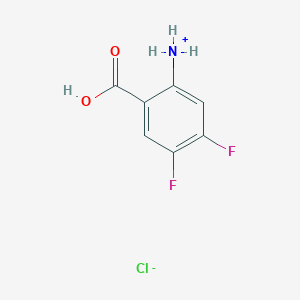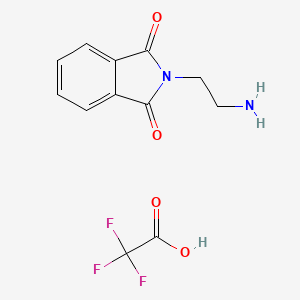
2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate is a chemical compound that belongs to the class of isoindole derivatives. This compound is known for its unique structural features, which include an isoindole core and an aminoethyl side chain. The trifluoroacetate group enhances its solubility and stability, making it a valuable compound in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate typically involves the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as phthalic anhydride and an amine. The reaction is usually carried out under reflux conditions in the presence of a catalyst.
Introduction of Aminoethyl Side Chain: The aminoethyl side chain is introduced through a nucleophilic substitution reaction. This involves reacting the isoindole core with an appropriate aminoethylating agent, such as 2-bromoethylamine hydrobromide, under basic conditions.
Trifluoroacetate Formation: The final step involves the introduction of the trifluoroacetate group. This is typically achieved by reacting the aminoethyl isoindole derivative with trifluoroacetic acid or its anhydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The aminoethyl side chain can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the electrophile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted isoindole derivatives, each with unique chemical and physical properties.
科学研究应用
2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate involves its interaction with specific molecular targets and pathways. The aminoethyl side chain allows it to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The trifluoroacetate group may enhance its binding affinity and stability, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
- 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione hydrochloride
- 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione acetate
- 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione sulfate
Uniqueness
2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione trifluoroacetate is unique due to the presence of the trifluoroacetate group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly valuable in applications where these properties are critical.
属性
分子式 |
C12H11F3N2O4 |
|---|---|
分子量 |
304.22 g/mol |
IUPAC 名称 |
2-(2-aminoethyl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H10N2O2.C2HF3O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;3-2(4,5)1(6)7/h1-4H,5-6,11H2;(H,6,7) |
InChI 键 |
MGKZRLPYSBWGFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
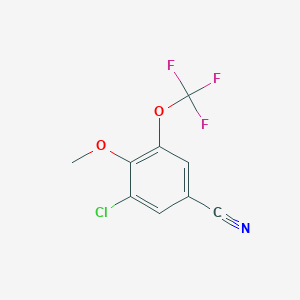
![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
